2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(4-propylphenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-4-11-5-7-12(8-6-11)10(2)15-13(16)9-14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWMQYIQUROZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672530 | |
| Record name | 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-90-3 | |
| Record name | 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of N-Phenylacetamide Derivatives
Method:
Following the procedure similar to the synthesis of 2-chloro-N-phenylacetamide, as described in chemical literature, the initial step involves acylation of aniline derivatives with chloroacetyl chloride.
Aniline derivative + Chloroacetyl chloride → N-Chloroacetyl aniline derivative
- Solvent: Toluene or dichloromethane
- Catalyst: Triethylamine (TEA) to scavenge HCl
- Temperature: 0°C to room temperature
- Duration: 2-4 hours
Notes:
This step yields the chloroacetamide intermediate, which can be further functionalized.
Introduction of the Propylphenyl Group
Method:
The N-chloroacetamide is then subjected to nucleophilic substitution with 4-propylphenyl ethylamine, facilitated by a suitable base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
N-Chloroacetamide + 4-propylphenylethylamine → N-[1-(4-propylphenyl)ethyl]acetamide (final product)
- Solvent: DMF
- Base: Potassium carbonate
- Temperature: 50-80°C
- Duration: 8-12 hours
Outcome:
This step introduces the propylphenyl moiety at the nitrogen, completing the N-substitution.
Chlorination at the Alpha-Position
Method:
The final step involves chlorination at the alpha position of the acetamide using reagents such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), under controlled conditions to prevent over-chlorination.
N-[1-(4-propylphenyl)ethyl]acetamide + PCl₃ → 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide
- Solvent: Toluene or chloroform
- Temperature: Reflux (~80°C)
- Duration: 4-6 hours
Notes:
The chlorination step is critical for introducing the chloro substituent at the alpha position, which enhances biological activity and reactivity for subsequent modifications.
Data Table Summarizing Preparation Parameters
| Step | Reagents & Solvents | Temperature | Time | Key Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1. Acylation | Chloroacetyl chloride, aniline, TEA, toluene | 0°C to RT | 2-4 hrs | Acid scavenging, inert atmosphere | ~85 | Formation of chloroacetamide intermediate |
| 2. N-Substitution | 4-propylphenylethylamine, K₂CO₃, DMF | 50-80°C | 8-12 hrs | Nucleophilic substitution | ~78 | N-alkylation of acetamide |
| 3. Chlorination | PCl₃ or SOCl₂, toluene | Reflux (~80°C) | 4-6 hrs | Controlled addition, inert atmosphere | ~80 | Alpha-chlorination |
Research Findings and Notes
Recent patent literature (e.g., WO2015155664A1) underscores the importance of reaction optimization, particularly in solvent choice and temperature control, to maximize purity and yield. The use of tetrahydrofuran (THF) as a solvent, along with mild reaction temperatures (around 20-30°C), has been shown to favor the formation of crystalline pure products, which is crucial for pharmaceutical applications.
Furthermore, the chlorination step's selectivity can be enhanced by controlling the molar ratio of reagents and reaction time, reducing by-products. The process also emphasizes the importance of purification techniques such as recrystallization from suitable solvents to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide moiety to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research has indicated that 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide exhibits significant antimicrobial properties. Studies have shown its potential against various bacterial strains, suggesting that the compound may interact with microbial enzymes or membranes, leading to inhibition of growth. The specific mechanisms remain under investigation, but the structural components are believed to enhance its binding affinity to biological targets.
Anticancer Research
The compound's structural features may also confer anticancer properties. Initial studies suggest it could modulate pathways involved in cell proliferation and apoptosis. The presence of the chloro group and acetamide moiety is hypothesized to play crucial roles in these interactions. Ongoing research aims to elucidate the precise mechanisms and identify potential cancer targets.
Synthetic Utility
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in drug development and other chemical applications. The compound's versatility has led to its use in synthesizing analogs with varied biological activities.
Case Study 1: Antiparasitic Activity
In a phenotypic screening study aimed at discovering new antiparasitic agents, compounds structurally related to this compound were evaluated for activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Several analogs demonstrated potent activity, with some achieving low EC50 values in vitro. This highlights the potential for derivatives of this compound to serve as leads in antiparasitic drug development .
Case Study 2: Enzyme Inhibition
A study focused on enzyme inhibition revealed that various acetamides, including this compound, showed significant inhibitory effects on specific enzymes involved in metabolic pathways. This suggests potential applications in developing therapeutic agents targeting metabolic disorders or infections.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and acetamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Chloroacetamides with substituted aryl groups share a common backbone but differ in the substituents on the aromatic ring, which critically influence their physicochemical and biological behaviors. Key analogs include:
Key Observations :
- Steric Effects : Bulky substituents (e.g., isobutyl) increase steric hindrance, altering molecular conformation and crystal packing . For example, analogs with trifluoromethylphenyl groups exhibit dihedral angles >30° due to steric clashes .
- Electronic Effects : Electron-withdrawing groups (e.g., chlorine) enhance lipophilicity and pesticidal activity, as seen in alachlor analogs .
- Hydrogen Bonding : Intermolecular N–H···O and C–H···N bonds stabilize crystal structures, as observed in orthorhombic systems (space group Pna2₁) .
Biological Activity
2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the chloro group and the propylphenyl moiety suggests potential interactions with various biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on piperazine derivatives have shown efficacy against a range of pathogens, suggesting that this compound may also possess similar activities.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes, leading to modulation of neurotransmitter levels or inhibition of pathogenic growth. This interaction could involve binding to the P2X7 receptor, which plays a role in various neurological processes and diseases .
Study on Acetylcholinesterase Inhibition
A study focusing on the development of new AChE inhibitors highlighted the importance of structural modifications in enhancing inhibitory activity. Compounds structurally related to this compound were tested and showed promising results in inhibiting AChE activity, underscoring the potential therapeutic applications in Alzheimer's disease treatment .
Antimicrobial Efficacy
In another study examining various piperazine derivatives, compounds with similar functionalities were tested against bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that this compound could also be effective against bacterial infections.
Data Table: Biological Activities Overview
Q & A
Q. What are the common synthetic routes for preparing 2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide, and what critical reaction parameters should be controlled?
Synthesis typically involves nucleophilic substitution reactions, where chloroacetyl chloride reacts with a substituted phenethylamine derivative. Key parameters include temperature control (0–5°C during acylation to minimize side reactions), stoichiometric ratios (excess amine to ensure complete substitution), and purification via column chromatography or recrystallization. Similar protocols for chloroacetamide derivatives emphasize the importance of anhydrous conditions and inert atmospheres to prevent hydrolysis .
Q. Which spectroscopic techniques are most reliable for structural characterization of this compound, and how are key functional groups identified?
- IR Spectroscopy : Identifies C=O (1650–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.
- NMR : ¹H NMR reveals methylene protons (CH₂Cl, δ 4.0–4.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the acetamide carbonyl (δ 165–175 ppm).
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing .
Q. What are the typical applications of structurally similar chloroacetamides in medicinal chemistry research?
Analogous compounds are used as enzyme inhibitors (e.g., antimalarial or antileishmanial agents) and intermediates for bioactive molecules. For example, N-aryl chloroacetamides exhibit activity against parasitic protozoa, highlighting their potential in drug discovery .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data in the synthesis of chloroacetamide derivatives?
Discrepancies in reaction outcomes (e.g., unexpected byproducts) require cross-validation using hybrid methods:
- Reaction Path Search : Quantum chemical calculations (DFT) model transition states and intermediates.
- Experimental Feedback : Adjust parameters like solvent polarity or catalyst loading based on computational insights.
- High-Throughput Screening : Test narrow condition ranges predicted by simulations to optimize yields .
Q. What strategies optimize reaction yields in multi-step syntheses involving chloroacetamide intermediates?
- Design of Experiments (DoE) : Systematically vary factors (e.g., temperature, stoichiometry) to identify optimal conditions.
- Flow Chemistry : Enhances reproducibility in exothermic steps (e.g., acylation).
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions .
Q. What analytical approaches validate the purity of this compound in complex reaction mixtures?
- HPLC-MS : Detects trace impurities (e.g., unreacted amine or hydrolyzed products).
- DSC/TGA : Assess thermal stability and polymorphic purity.
- 2D NMR (HSQC, HMBC) : Confirms connectivity in crowded spectra, especially for regioisomers .
Q. How do structural modifications at the acetamide moiety influence biological activity in related compounds?
- Electron-Withdrawing Groups (e.g., Cl): Increase electrophilicity, enhancing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes).
- Bulkier Substituents : Reduce metabolic degradation but may limit membrane permeability.
- Hydrogen Bond Acceptors : Improve target binding affinity, as seen in antimalarial chloroacetamides .
Q. What methodologies assess the environmental impact and degradation pathways of chloroacetamide derivatives?
- Soil Column Studies : Measure leaching potential and adsorption coefficients.
- LC-TOF/MS : Identify transformation products (e.g., ethanesulfonic acid degradates).
- QSAR Models : Predict ecotoxicity based on substituent electronic profiles .
Q. How can intramolecular hydrogen bonding patterns be experimentally determined and modeled?
- Single-Crystal X-ray Diffraction : Visualizes non-covalent interactions (e.g., six-membered rings via C–H⋯O bonds).
- DFT Calculations : Simulate bond lengths and angles to validate crystallographic data.
- VT-NMR : Monitors temperature-dependent shifts in proton exchange rates .
Q. What role do crystal engineering principles play in improving the stability of this compound?
- Intermolecular Hydrogen Bonding : Stabilizes crystal lattices (e.g., N–H⋯O chains along the c-axis).
- Co-crystallization : Enhances solubility without altering bioactivity.
- Polymorph Screening : Identifies forms with higher melting points for long-term storage .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
